Methyl 4-(((dimethylamino)carbonyl)thio)salicylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 4-(((dimethylamino)carbonyl)thio)salicylate typically involves the reaction of 4-hydroxybenzoic acid with dimethylamine and carbon disulfide under specific conditions . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like methanol. The product is then purified through recrystallization or chromatography techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 4-(((dimethylamino)carbonyl)thio)salicylate undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-(((dimethylamino)carbonyl)thio)salicylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(((dimethylamino)carbonyl)thio)salicylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in inflammation and microbial growth .
Comparison with Similar Compounds
Methyl 4-(((dimethylamino)carbonyl)thio)salicylate can be compared with other similar compounds, such as:
Methyl salicylate: Known for its use as a topical analgesic and anti-inflammatory agent.
Dimethylaminobenzoic acid derivatives: These compounds have similar structural features and are studied for their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
Methyl 4-(((dimethylamino)carbonyl)thio)salicylate, a compound belonging to the class of salicylates, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial and anticancer activities, alongside relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methyl ester group, a salicylic acid moiety, and a dimethylamino carbonyl thio group, which contribute to its biological activity.
Antibacterial Activity
Recent studies have demonstrated the antibacterial potential of various salicylate derivatives, including this compound. The compound was tested against several bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
---|---|
Staphylococcus aureus | 125 |
Escherichia coli | 250 |
Pseudomonas aeruginosa | 500 |
These results indicate that while the compound exhibits varying degrees of antibacterial activity, it is particularly effective against Staphylococcus aureus, which is significant given the increasing resistance of this pathogen to conventional antibiotics .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies utilizing various cancer cell lines have shown promising results.
Table 2: Cytotoxicity of this compound
Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast cancer) | 35 |
PC-3 (Prostate cancer) | 40 |
Jurkat (T-cell leukemia) | 50 |
The compound demonstrated moderate cytotoxicity against breast and prostate cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. Notably, the mechanism of action appears to involve the induction of apoptosis and disruption of cellular homeostasis .
The biological activity of this compound may be attributed to its ability to interfere with key cellular processes. Studies suggest that the compound may induce oxidative stress within cancer cells, leading to DNA damage and subsequent cell cycle arrest in the G0/G1 phase. This mechanism is similar to other known anticancer agents that target mitochondrial pathways and promote apoptosis .
Case Studies
Case Study 1: A study conducted on a series of Mannich bases related to salicylates indicated that compounds with similar structures exhibited enhanced cytotoxic effects against various cancer cell lines compared to standard treatments such as 5-fluorouracil. The findings suggest that modifications in the side chains can significantly influence biological activity .
Case Study 2: In another investigation focusing on the antibacterial efficacy of salicylic acid derivatives, this compound was included in a broader screening against antibiotic-resistant strains. The results highlighted its potential as a lead compound for further development in treating resistant bacterial infections .
Properties
CAS No. |
94405-97-7 |
---|---|
Molecular Formula |
C11H13NO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
methyl 4-(dimethylcarbamoylsulfanyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C11H13NO4S/c1-12(2)11(15)17-7-4-5-8(9(13)6-7)10(14)16-3/h4-6,13H,1-3H3 |
InChI Key |
JBLVMCUBAVQXCX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SC1=CC(=C(C=C1)C(=O)OC)O |
Origin of Product |
United States |
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